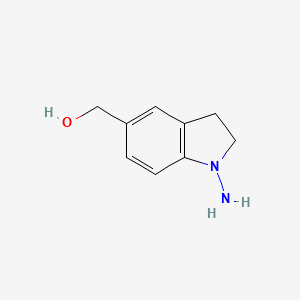

![molecular formula C11H10N2O2S B1493317 6-(thiophen-3-yl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carbaldehyde CAS No. 2098111-80-7](/img/structure/B1493317.png)

6-(thiophen-3-yl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carbaldehyde

概要

説明

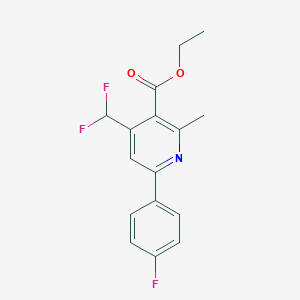

The compound “6-(thiophen-3-yl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carbaldehyde” is a complex organic molecule. It contains a thiophene ring, a pyrazolo ring, an oxazine ring, and an aldehyde group . Thiophene is a five-membered ring with four carbon atoms and one sulfur atom. Pyrazolo refers to a class of organic compounds containing a five-membered aromatic ring of three carbon atoms, two nitrogen atoms. Oxazine is a six-membered ring containing one oxygen and one nitrogen atom . The aldehyde group (-CHO) is a carbonyl core structure, R-C(=O)-H, consisting of a carbon double-bonded to oxygen and single-bonded to hydrogen.

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Unfortunately, without specific literature or experimental procedures, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, is likely quite complex. It would be best analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy. These techniques can provide detailed information about the arrangement of atoms within the molecule .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present in its structure. For example, the aldehyde group is often quite reactive and may undergo a variety of reactions, including nucleophilic addition and oxidation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of an aldehyde group could make it polar, affecting its solubility in different solvents .科学的研究の応用

Synthesis and Antimicrobial Activities

The compound 6-(thiophen-3-yl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carbaldehyde, as part of a broader group of heterocyclic compounds, has shown potential in the synthesis of new molecules with antimicrobial and antioxidant properties. For example, derivatives synthesized from 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde have exhibited significant antimicrobial activities. These activities were assessed using various assays, including agar diffusion for antimicrobial efficacy, highlighting the compound's relevance in medicinal chemistry research for developing new therapeutic agents with antimicrobial capabilities B. F. Abdel-Wahab et al., 2012.

Schiff Bases and Chitosan Modifications

The modification of chitosan with heterocyclic Schiff bases derived from similar compounds, like 1-phenyl-3-(thiophene-2-yl)-1H-pyrazole-4-carbaldehyde, has been explored to enhance antimicrobial properties. These modifications aim to leverage the inherent biological activities of chitosan and the added benefits of heterocyclic moieties, potentially leading to materials with enhanced antimicrobial properties against a variety of pathogens, including both bacteria and fungi. The synthesized Schiff bases have been evaluated for their antimicrobial activity, showing dependency on the Schiff base moiety, which indicates the potential for tailored antimicrobial materials A. Hamed et al., 2020.

Catalytic and Antioxidant Applications

The exploration of catalytic synthesis and the evaluation of novel chalcone derivatives, including those related to the compound of interest, have demonstrated potent antioxidant properties. Such studies underscore the compound's utility in synthesizing new molecules with significant antioxidant capabilities, which is crucial for developing therapeutic agents targeting oxidative stress-related diseases. The synthesis process, typically involving reactions with various substituted acetophenes, highlights the compound's versatility in producing a range of derivatives with potential health benefits G. Prabakaran et al., 2021.

作用機序

Target of action

Many compounds that contain a thiophene ring, like this one, are often used in drug synthesis. They can target a variety of biological receptors or enzymes, depending on their specific structure and functional groups .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. Compounds with a thiophene ring often have good bioavailability and can be metabolized in the liver .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

6-thiophen-3-yl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2S/c14-5-9-3-10-6-15-11(4-13(10)12-9)8-1-2-16-7-8/h1-3,5,7,11H,4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCZIBOGWJDYYNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OCC2=CC(=NN21)C=O)C3=CSC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(thiophen-3-yl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carbaldehyde | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(6-(4-Aminophenyl)-6-azaspiro[3.4]octan-8-yl)methanol](/img/structure/B1493237.png)

![2-Chloro-1-(8-(ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)ethan-1-one](/img/structure/B1493238.png)

![(6-(thiophen-2-yl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazin-1-yl)methanol](/img/structure/B1493240.png)

![(6-(3-Aminopropyl)-6-azaspiro[3.4]octan-8-yl)methanol](/img/structure/B1493244.png)

![8-(Ethoxymethyl)-6-azaspiro[3.4]octan-6-amine](/img/structure/B1493245.png)

![2-chloro-1-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)butan-1-one](/img/structure/B1493246.png)

![3-(4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)propanoic acid](/img/structure/B1493247.png)